molecular formula C12H13N3O5S B5542269 N-[4-(aminosulfonyl)phenyl]-2-(2,5-dioxo-1-pyrrolidinyl)acetamide

N-[4-(aminosulfonyl)phenyl]-2-(2,5-dioxo-1-pyrrolidinyl)acetamide

Cat. No. B5542269
M. Wt: 311.32 g/mol
InChI Key: LMGBQZAHMHWJQO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-[4-(aminosulfonyl)phenyl]-2-(2,5-dioxo-1-pyrrolidinyl)acetamide derivatives involves various chemical reactions, including the pairing of benzenesulfonyl chloride with 1-aminopiperidine under controlled conditions, followed by substitution reactions to introduce different electrophiles. This process yields a series of derivatives displaying promising biological activities (Khalid et al., 2014).

Molecular Structure Analysis

The molecular structure of N-[4-(aminosulfonyl)phenyl]-2-(2,5-dioxo-1-pyrrolidinyl)acetamide derivatives has been extensively studied using techniques such as IR, EIMS, and 1H-NMR spectral data. These studies provide insights into the compound's structural characteristics and the basis for its chemical reactivity and interactions (Khalid et al., 2014).

Chemical Reactions and Properties

N-[4-(aminosulfonyl)phenyl]-2-(2,5-dioxo-1-pyrrolidinyl)acetamide undergoes various chemical reactions, including sulfonation, acylation, and chlorination, contributing to its diverse chemical properties and potential applications in chemical synthesis and pharmaceuticals (Khalid et al., 2014).

Scientific Research Applications

Potential Therapeutic Applications

  • Antidepressant and Analgesic Properties : Ketamine, a related compound, has been shown to possess rapid-acting antidepressant effects, which may be useful in treating therapy-resistant depressive patients. It also exhibits analgesic properties, potentially reducing opioid consumption and chronic postsurgical pain after specific surgical procedures. However, its clinical usefulness is restricted by psychotomimetic and cognitive adverse effects, though S-ketamine has been reported to have fewer such effects compared to the racemate. The detailed pharmacokinetics and pharmacodynamics of ketamine in anesthesia and pain therapy highlight its hemodynamically stable anesthesia and neuroprotective properties without significantly affecting respiratory function (Peltoniemi, Hagelberg, Olkkola, & Saari, 2016).

  • Role in Antioxidant Therapy : N-acetyl-l-cysteine (NAC) is noted for its role as a precursor for glutathione synthesis, acting as an antioxidant. It has been explored for its potential in protecting against contrast-induced nephropathy and thrombosis, although results are conflicting. The review emphasizes that NAC's strength lies in targeted replenishment of glutathione in deficient cells rather than being a powerful antioxidant on its own (Rushworth & Megson, 2014).

  • Biogenic Amines in Food Safety : The study on biogenic amines, including their roles in intoxication, spoilage, and nitrosamine formation in fish, provides insights into food safety and quality determination. Understanding the relationship between biogenic amines and nitrosamine formation could elucidate mechanisms of scombroid poisoning and ensure the safety of fish products (Bulushi, Poole, Deeth, & Dykes, 2009).

  • Psychiatric Applications : The expanding research on alternatives to pharmacological therapies in psychiatry includes the investigation of N-acetylcysteine (NAC) in treating psychiatric disorders. NAC is emerging as a useful agent beyond being a precursor to the antioxidant glutathione, potentially modulating glutamatergic, neurotropic, and inflammatory pathways (Dean, Giorlando, & Berk, 2011).

properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O5S/c13-21(19,20)9-3-1-8(2-4-9)14-10(16)7-15-11(17)5-6-12(15)18/h1-4H,5-7H2,(H,14,16)(H2,13,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMGBQZAHMHWJQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822451
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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